molecular formula C11H10ClNOS B8299371 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one

4-(4-(2-Chloroethyl)phenyl)thiazol-2-one

Cat. No. B8299371
M. Wt: 239.72 g/mol
InChI Key: BOQVSBOOMDJUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-Chloroethyl)phenyl)thiazol-2-one is a useful research compound. Its molecular formula is C11H10ClNOS and its molecular weight is 239.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-(2-Chloroethyl)phenyl)thiazol-2-one

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

4-[4-(2-chloroethyl)phenyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C11H10ClNOS/c12-6-5-8-1-3-9(4-2-8)10-7-15-11(14)13-10/h1-4,7H,5-6H2,(H,13,14)

InChI Key

BOQVSBOOMDJUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)C2=CSC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 125 ml round-bottomed flask equipped with N2 inlet were added 9.1 g (50 mmol) of 4-(2-chloroethyl)acetophenone and 25 ml acetic acid. To the stirred solution was added 2.58 ml (50 mmol) of bromine dropwise over 2 minutes. The reaction was stirred at room temperature for 30 minutes, taken up in ethyl acetate, washed with water, saturated aqueous sodium bicarbonate solution, and brine, dried over sodium sulfate, and evaporated to an oil. The oil was taken up in 250 ml of acetone, treated with 4.9 g (50 mmol) of potassium thiocyanate, and stirred at room temperature for 3 hours. The precipitate was filtered and the filtrate evaporated. The residue was taken up in ethyl acetate, washed with water and brine, dried over sodium sulfate, and evaporated to a solid. The solid was taken up in 100 ml of boiling ethanol and treated slowly with 83 ml of 1N HCl, then refluxed for 14 hours. The reaction was cooled and the precipitate filtered, washed with water, and dried to give 8.2 g (68%) of a white solid, m.p. 226°-229° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

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